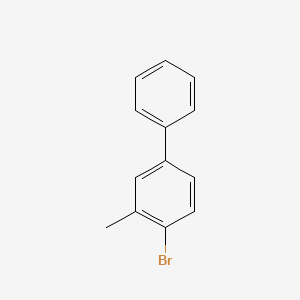

4-Bromo-3-methyl-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

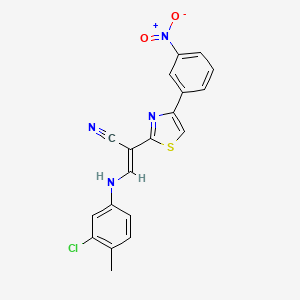

“4-Bromo-3-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11Br. It has a molecular weight of 247.130 . It is also known by other names such as "Biphenyl, 4-bromo-4’-methyl-" .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to the fourth carbon atom and a methyl group attached to the third carbon atom .科学的研究の応用

Organic Synthesis and Chemical Reactions

4-Bromo-3-methyl-1,1'-biphenyl serves as a crucial intermediate in the synthesis of complex organic molecules. Ennis et al. (1999) outlined its role in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives using Pd/C-mediated Suzuki coupling, showcasing its utility in large-scale organic synthesis processes (Ennis et al., 1999). Similarly, Jia Feng-cong (2006) discussed the synthesis of 4-Bromobiphenyl from biphenyl using an orientation catalyst, further emphasizing the compound's significance in chemical synthesis (Jia Feng-cong, 2006).

Luminescence and Material Properties

This compound is also vital in the study of luminescent materials and their properties. Tang et al. (2021) synthesized biphenyl carbazole-based derivatives, exploring their crystal structures, luminescence, and thermal properties, which are pivotal for various applications in materials science (Tang et al., 2021).

Environmental and Health Impact Studies

The compound's derivatives have been studied for their potential environmental and health impacts. Owens et al. (2007) identified estrogenic compounds emitted from the combustion of computer printed circuit boards in electronic waste, where 4'-bromo-[1,1'-biphenyl]-4-ol, a derivative, was found to display estrogenic activity both in vitro and in vivo, highlighting the toxicological risk associated with electronic waste (Owens et al., 2007).

Pharmaceutical Research

In pharmaceutical research, the compound has been used to create derivatives with potential medicinal applications. Kwong et al. (2017) synthesized novel biphenyl ester derivatives as tyrosinase inhibitors, indicating their clinical importance in the treatment of various conditions, including hypertension and inflammation (Kwong et al., 2017).

作用機序

Target of Action

Biphenyl compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that biphenyl compounds can undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our biphenyl derivative) with a halide or triflate using a palladium catalyst .

Biochemical Pathways

For instance, 4-bromobiphenyl can undergo reduction to biphenyl in cationic micelles by electrochemically generated anion radicals of 9-phenylanthracene .

Pharmacokinetics

It’s known that biphenyl compounds can be metabolized by cytochrome p-450-dependent monooxygenases in hepatic microsomes .

Result of Action

Biphenyl compounds are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

生化学分析

Biochemical Properties

It is known that biphenyl derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that biphenyl derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that biphenyl derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that biphenyl derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that biphenyl derivatives can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that biphenyl derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that biphenyl derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that biphenyl derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

1-bromo-2-methyl-4-phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXSPXSTVLIYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92022-07-6 |

Source

|

| Record name | 4-Bromo-3-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)

![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)

![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)

![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2872456.png)